1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane
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Overview
Description
1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a pyridine ring, which is further connected to an azepane ring system. The presence of bromine and chlorine atoms in the pyridine ring adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of pyridine to introduce the halogen atoms. This is followed by the sulfonylation reaction, where a sulfonyl chloride reacts with the halogenated pyridine under basic conditions to form the sulfonyl derivative. The final step involves the formation of the azepane ring through a cyclization reaction, often using a suitable base and solvent to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The azepane ring can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The halogen atoms in the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-3-yl)azepane
- 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-2-yl)azepane
- 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-5-yl)azepane
Comparison: Compared to these similar compounds, 1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane is unique due to the specific positioning of the pyridine and azepane rings, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)sulfonyl-2-pyridin-4-ylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O2S/c17-13-10-15(16(18)20-11-13)24(22,23)21-9-3-1-2-4-14(21)12-5-7-19-8-6-12/h5-8,10-11,14H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDZYIQPZDGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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